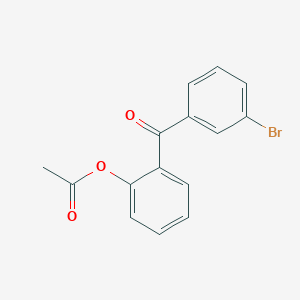

2-Acetoxy-3'-bromobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetoxy-3’-bromobenzophenone is a chemical compound with the molecular formula C15H11BrO3 and a molecular weight of 319.15 g/mol . It is an off-white crystalline powder commonly used in organic synthesis. The compound was initially synthesized by R. Lutz et al. in 1979 and has since been extensively used as a photoinitiator.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

There are various methods for synthesizing 2-Acetoxy-3’-bromobenzophenone. One common method involves the reaction of 2-hydroxyacetophenone with bromine in the presence of an acid catalyst. Another method involves the reaction of 3-bromoacetophenone with phenol in a Friedel–Crafts acylation process.

Industrial Production Methods

Industrial production methods for 2-Acetoxy-3’-bromobenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions

2-Acetoxy-3’-bromobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation Reactions: The compound can undergo oxidation to form different products.

Reduction Reactions: The compound can be reduced to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: The major products formed are substituted benzophenones.

Oxidation Reactions: The major products formed are oxidized benzophenones.

Reduction Reactions: The major products formed are reduced benzophenones.

Aplicaciones Científicas De Investigación

2-Acetoxy-3’-bromobenzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a photoinitiator in polymerization reactions.

Biology: Used in the study of enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Acetoxy-3’-bromobenzophenone involves its ability to act as a photoinitiator. When exposed to light, the compound undergoes a photochemical reaction that generates reactive species, which can initiate polymerization reactions. The molecular targets and pathways involved in this process include the absorption of light by the compound and the subsequent generation of free radicals.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Acetoxybenzophenone

- 3-Bromobenzophenone

- 2-Hydroxy-3’-bromobenzophenone

Uniqueness

2-Acetoxy-3’-bromobenzophenone is unique due to its combination of acetoxy and bromine functional groups, which confer specific reactivity and properties. This makes it particularly useful as a photoinitiator and in various synthetic applications.

Actividad Biológica

2-Acetoxy-3'-bromobenzophenone is a compound belonging to the benzophenone class, characterized by its acetoxy and bromine substituents. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C15H13BrO3

- CAS Number : 890099-19-1

The presence of the acetoxy group enhances solubility, while the bromine atom can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Biochemical Pathways

Research indicates that benzophenone derivatives can participate in biochemical reactions such as:

- Oxidation : Leading to the formation of reactive intermediates that may exert biological effects.

- Nucleophilic Substitution : The acetoxy group can be substituted with other functional groups, potentially enhancing biological activity.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Anticancer Activity

The compound's anticancer potential has been explored in several studies:

- Cell Cycle Arrest : It has been observed to induce G1-phase arrest in cancer cells, potentially through inhibition of key regulatory proteins such as β-catenin.

- Induction of Apoptosis : Evidence suggests that this compound can activate caspase cascades, leading to programmed cell death in cancer cells.

Case Studies

A series of case studies have highlighted the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted on various bacterial strains, this study found that this compound had an MIC of 64 μg/mL against MRSA, suggesting its potential as an antibacterial agent.

-

Anticancer Research :

- In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values around 30 μM after 48 hours of exposure.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its acetoxy group, which enhances lipid solubility. Studies indicate that it may undergo hepatic metabolism, leading to various metabolites with potential biological activity.

Propiedades

IUPAC Name |

[2-(3-bromobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEBNPWXWZISEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641565 |

Source

|

| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-19-1 |

Source

|

| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.